2-[(4-Fluorophenoxy)methyl]benzenethiol
Description
2-[(4-Fluorophenoxy)methyl]benzenethiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a thiol (-SH) group and a (4-fluorophenoxy)methyl moiety. The structure comprises a methylene (-CH2-) bridge linking the benzene ring to a 4-fluorophenoxy group, which introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atom.
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASTMGGARGMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenoxy)methyl]benzenethiol typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base to form 4-fluorophenylmethyl ether. This intermediate is then subjected to thiolation using thiourea or a similar thiolating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenoxy)methyl]benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Nitro compounds, halogenated derivatives, sulfonated products.
Scientific Research Applications
2-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 2-[(4-Fluorophenoxy)methyl]benzenethiol and related compounds:
Reactivity and Functional Differences
- Thiol Acidity: The electron-withdrawing 4-fluorophenoxy group in 2-[(4-Fluorophenoxy)methyl]benzenethiol increases the acidity of the -SH group compared to methoxy-substituted analogs (e.g., 4-Fluoro-2-[(4-methoxyphenyl)methyl]benzenethiol) .
- Synthetic Utility: The methylene bridge in the target compound allows for flexible conjugation in metal-organic frameworks (MOFs) or nanoparticle surfaces, unlike 4-(4-Fluorophenoxy)benzenethiol, which lacks this spacer .
- Biological Interactions: Piperidine-containing analogs (e.g., ) may exhibit enhanced membrane permeability due to basic nitrogen, whereas the target compound’s fluorophenoxy group could improve metabolic stability in drug design .
Spectroscopic and Application Insights
- Surface-Enhanced Raman Scattering (SERS): Thiols like 2-[(4-Fluorophenoxy)methyl]benzenethiol can bind to silver or gold nanoparticles, making them candidates for SERS-based sensing. The fluorophenoxy group may enhance signal specificity compared to simpler thiols (e.g., (2-Fluorophenyl)methanethiol) .
- Coordination Chemistry : Unlike azo- or hydrazone-containing thiols (), the target compound’s structure lacks π-conjugated systems, limiting its utility as a ligand for transition metals but favoring applications in covalent bonding strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
